N'-[(E)-(4-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Description
This compound belongs to the indazole carbohydrazide family, characterized by a 4,5,6,7-tetrahydro-1H-indazole core linked to a hydrazone moiety substituted with a 4-hydroxyphenyl group. The E-configuration of the methylidene bond ensures planar geometry, which may influence intermolecular interactions and biological activity. The hydroxyl group at the para position of the phenyl ring enhances polarity, enabling hydrogen bonding with biological targets or solvents, a feature critical for solubility and crystallinity .
Properties
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-11-7-5-10(6-8-11)9-16-19-15(21)14-12-3-1-2-4-13(12)17-18-14/h5-9,20H,1-4H2,(H,17,18)(H,19,21)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAXDUXKRQVSST-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Reflux in Alcoholic Solvents
Reaction Conditions
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Solvent : Ethanol or methanol (10–15 mL per mmol).
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Temperature : Reflux (78°C for ethanol, 64°C for methanol).
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Time : 4–6 hours.
Procedure
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The hydrazide (180 mg, 1 mmol) and 4-hydroxybenzaldehyde (122 mg, 1 mmol) are dissolved in ethanol.
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The mixture is refluxed for 4–6 hours.
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The product precipitates upon cooling and is filtered, washed with cold ethanol, and dried.
Yield : 70–75%.
Green Synthesis in Aqueous Media
Reaction Conditions
Procedure
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The hydrazide and aldehyde are stirred in water at room temperature.
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The product crystallizes directly from the reaction mixture.
Comparative Analysis of Methods
Key Findings
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The aqueous method reduces environmental burden but offers marginally lower yields.
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Traditional reflux provides faster reaction completion due to higher thermal energy.
Structural Confirmation and Characterization
Spectroscopic Data
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¹H NMR (DMSO-d₆, 300 MHz) : δ 11.32 (s, 1H, NH), 8.21 (s, 1H, CH=N), 7.56–6.75 (m, 4H, Ar–H), 2.81–1.45 (m, 8H, cyclohexane).
X-ray Crystallography
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Intramolecular hydrogen bonding between the indazole NH and carbonyl oxygen stabilizes the structure.
Industrial-Scale Considerations
Challenges
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Hydrazine Handling : Requires strict safety protocols due to toxicity.
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Solvent Recovery : Ethanol recycling systems are essential for cost-effective production.
Optimization Strategies
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s reactivity is influenced by its hydrazide (-NH-NH₂), hydroxyphenyl (-OH), and indazole ring. Likely reactions include:
Hydrolysis
Hydrazides can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or their salts. For this compound, hydrolysis may yield:
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Products : Tetrahydroindazole-3-carboxylic acid and hydrazine derivatives.
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Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous media.
Oxidation
The indazole ring and hydroxyphenyl group may oxidize under strong oxidizing agents (e.g., KMnO₄):
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Outcomes : Potential cleavage of the benzene ring or oxidation of the hydroxyl group to a ketone.
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Conditions : Aqueous KMnO₄, acidic medium.
Alkylation
The hydrazide group’s nucleophilic amino groups may react with alkylating agents (e.g., alkyl halides):
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Products : N-alkyl derivatives of the hydrazide.
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Conditions : Alkyl halide, base (e.g., K₂CO₃).
Condensation Reactions
The hydrazide can participate in cross-aldol condensations or react with carbonyl compounds to form heterocyclic derivatives.
Reaction Mechanisms
The compound’s reactivity is modulated by:
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Electronic Effects : The hydroxyphenyl group’s electron-donating nature (due to -OH) may activate the hydrazide for nucleophilic attack.
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Steric Factors : The bulky tetrahydroindazole ring may hinder certain substitutions.
Scientific Research Applications
Structure and Composition
- IUPAC Name : N'-[(E)-(4-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- Molecular Formula : C13H16N4O2
- Molecular Weight : 252.29 g/mol
The compound features a hydrazone linkage, which is significant for its biological activity.
Anticancer Activity
Several studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : A study demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells, showcasing IC50 values in the low micromolar range .
Antimicrobial Properties
Research has shown that this compound possesses antimicrobial activity against a range of pathogens.
- Activity Spectrum : It has been tested against Gram-positive and Gram-negative bacteria as well as fungi.
- Case Study : In vitro assays revealed that the compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases.
- Mechanism : It may protect neuronal cells from oxidative stress and apoptosis.
- Case Study : In a model of Alzheimer’s disease, treatment with the compound reduced amyloid-beta-induced toxicity in neuronal cultures, suggesting its potential role in neuroprotection .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties.
- Mechanism : It may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
- Case Study : Experimental models showed that administration of the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .
Table 1: Summary of Biological Activities
Table 2: Structural Comparisons with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N'-[(E)-(4-hydroxyphenyl)methylidene]-... | Hydrazone | Anticancer |
| N'-[(E)-(2-hydroxyphenyl)methylidene]-... | Hydrazone | Antimicrobial |
| Other derivatives | Various | Variable |
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its hydrazone moiety allows it to participate in redox reactions, potentially affecting cellular pathways and leading to its pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
N'-[(E)-(4-tert-Butylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide ()
- Structural Difference : The 4-tert-butylphenyl group replaces the hydroxyl substituent.
- Steric Effects: May hinder binding to polar active sites in biological targets. Molecular Weight: Higher (324.428 g/mol vs. ~290–300 g/mol estimated for the hydroxyl analog) due to the C4H9 substituent .
N'-[(E)-(4-Methylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide (Suprafenacine) ()
- Structural Difference : A methyl group replaces the hydroxyl substituent.
- Functional Impact :
- Activity : Acts as a microtubule destabilizer, inducing G2/M arrest and apoptosis in cancer cells.
- Selectivity : The methyl group balances hydrophobicity and steric bulk, enabling selective interaction with microtubules.
- Polarity : Lower than the hydroxyl analog, favoring passive diffusion across cell membranes .
N'-[(E)-(4-Methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole ()
- Structural Difference : Methoxy groups at the phenyl ring and a hexahydro-indazole core.
- Synthetic Yield: 61% via condensation, comparable to methods for the hydroxyl analog .
Core Structure Modifications
2-(4-Hydroxyphenyl)-N′-[(E)-(3-tert-Butyl-2-hydroxy-5-methylphenyl)methylidene]acetohydrazide ()
- Core Difference : Acetohydrazide replaces indazole carbohydrazide.
- Key Data :
Benzoxazole Carbohydrazide Derivatives ()
Physicochemical and Pharmacological Trends
Implications for Drug Design
- Hydrogen Bonding : The hydroxyl group may improve target binding via interactions with polar residues (e.g., tubulin’s GTP-binding site) but could reduce blood-brain barrier penetration.
- Selectivity : Bulky substituents (tert-butyl) may limit off-target effects, while electron-donating groups (methoxy) could enhance antioxidant capacity.
- Crystallinity : The hydroxyl group promotes hydrogen-bonded networks, aiding in crystal formation and stability, as discussed in .
Biological Activity
N'-[(E)-(4-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H22N4O3
- Molar Mass : 342.39 g/mol
- CAS Number : 883799-22-2
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to the presence of the hydroxyphenyl group, which can scavenge free radicals and reduce oxidative stress in biological systems.
Anticancer Potential
Studies have shown that this compound may possess anticancer properties. For instance:
- Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects:
- Mechanism : It may inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : In animal models of inflammation, administration of this compound led to a significant reduction in inflammatory markers.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Anticancer | Induces apoptosis; inhibits proliferation | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : The hydroxy group on the phenyl ring contributes to its ability to neutralize ROS.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression in cancer cells.
- Modulation of Signaling Pathways : It likely affects various signaling pathways involved in inflammation and cancer progression.
Case Studies
- Breast Cancer Cell Lines : A study demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis via caspase activation.
- Inflammatory Models : In vivo studies showed that administering this compound reduced paw edema in rats, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the recommended synthetic routes for N'-[(E)-(4-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves condensation of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide with 4-hydroxybenzaldehyde under acidic conditions. To optimize yields:
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Use Design of Experiments (DoE) to screen variables (e.g., solvent polarity, temperature, catalyst loading). Bayesian optimization has proven effective for reaction condition exploration .
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Monitor intermediates via TLC or HPLC. Example conditions:
Variable Range Tested Optimal Value Solvent EtOH, MeOH, DMF EtOH Temperature (°C) 60–100 80 Reaction Time (h) 6–24 12 -
Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Q. How should researchers validate the structural identity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Compare H and C spectra with analogous hydrazides (e.g., (E)-N’-(4-methoxybenzylidene) derivatives). Key signals: indazole NH (~12.5 ppm), hydrazone CH=N (~8.5 ppm) .
- X-ray Crystallography : Refine structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks). Validate with PLATON to check for missed symmetry or disorder .
Advanced Research Questions
Q. How can molecular docking studies elucidate the binding interactions of this compound with biological targets (e.g., enzymes)?
Methodological Answer:
- Software : Use AutoDock Vina for docking due to its speed and accuracy. Prepare the ligand (AM1-BCC charges) and receptor (PDB structure, protonation states adjusted) .
- Protocol :
- Define a grid box around the active site (e.g., 20 Å × 20 Å × 20 Å).
- Run 20 docking poses; analyze RMSD clustering (<2.0 Å).
- Validate with MM/GBSA free energy calculations.
- Case Study : Similar hydrazides show π-π stacking with tyrosine residues and hydrogen bonding via the carbonyl group .
Q. How should researchers resolve contradictions in crystallographic data (e.g., disorder, twinning)?
Methodological Answer:
- Disorder : Use SHELXL’s PART instructions to model split positions. Apply restraints (e.g., SIMU, DELU) for anisotropic atoms .
- Twinning : Detect via Rint > 0.5 or Flack parameter analysis. Refine with TWIN/BASF commands in SHELXL .
- Example : A related spiro-hydrazide exhibited 2-fold twinning (BASF = 0.32), resolved using HKLF5 data format .
Q. What computational methods are suitable for comparing this compound’s reactivity with structurally similar derivatives?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p). Compare frontier orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites .
- QSPR Models : Corrogate substituent effects (e.g., –OCH3 vs. –OH) on bioactivity using descriptors like logP and polar surface area .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the hydrazone moiety?
Methodological Answer:
- Root Cause : Basis set limitations (e.g., missing dispersion corrections) or crystal packing effects.
- Resolution :
Comparative Structural Analysis
Q. How does the 4-hydroxyphenyl substituent influence the compound’s stability compared to methoxy or halogenated analogs?
Methodological Answer:
- Stability Assay : Conduct thermal gravimetric analysis (TGA) under N2. The –OH group reduces thermal stability (decomposition onset ~180°C vs. ~220°C for –OCH3 analogs) due to H-bonding-induced lattice strain .
- Solution Stability : Monitor via UV-Vis (pH 1–13). The phenolic –OH shows pH-dependent tautomerism (enol-keto), affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
